molecular formula C17H16Cl2FN3O B184124 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- CAS No. 84882-86-0

1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)-

Numéro de catalogue B184124
Numéro CAS: 84882-86-0
Poids moléculaire: 368.2 g/mol
Clé InChI: OZWLSESCMVQRNI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)-, also known as TAK-901, is a small molecule inhibitor that has been developed by Takeda Pharmaceutical Company Limited. It has been shown to have potential applications in the treatment of cancer and other diseases.

Mécanisme D'action

1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- works by inhibiting the activity of Aurora A kinase. Aurora A kinase is a protein that is involved in cell division, and its activity is essential for the proper progression of the cell cycle. When 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- inhibits the activity of Aurora A kinase, it prevents the cells from dividing and growing. This leads to cell death and the inhibition of tumor growth.
Biochemical and Physiological Effects:
1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells by inducing cell death. It has also been shown to inhibit the formation of new blood vessels, which is essential for tumor growth. Additionally, 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- is that it has been shown to be effective in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, which suggests that it may be effective in the treatment of cancer. However, one limitation of 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- is that it has not yet been tested in clinical trials. Therefore, its safety and efficacy in humans are not yet known.

Orientations Futures

There are several future directions for the research and development of 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)-. One direction is to test its safety and efficacy in clinical trials. This will provide valuable information about its potential applications in the treatment of cancer and other diseases. Another direction is to investigate its potential applications in combination with other drugs. It may be possible to enhance its efficacy by combining it with other drugs that target different pathways involved in cancer growth and progression. Additionally, it may be possible to develop new derivatives of 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- that have improved efficacy and safety profiles.

Méthodes De Synthèse

The synthesis of 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- involves several steps. The starting material is 3,4-dichloroaniline, which is reacted with 4-fluoroaniline to form an intermediate. This intermediate is then reacted with piperazine and phosgene to form 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)-. The overall yield of the synthesis is approximately 25%.

Applications De Recherche Scientifique

1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- has been shown to have potential applications in the treatment of cancer. In preclinical studies, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- works by inhibiting the activity of a protein called Aurora A kinase, which is involved in cell division. By inhibiting Aurora A kinase, 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- can prevent cancer cells from dividing and growing.

Propriétés

Numéro CAS

84882-86-0

Formule moléculaire

C17H16Cl2FN3O

Poids moléculaire

368.2 g/mol

Nom IUPAC

4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C17H16Cl2FN3O/c18-15-6-5-14(11-16(15)19)22-7-9-23(10-8-22)17(24)21-13-3-1-12(20)2-4-13/h1-6,11H,7-10H2,(H,21,24)

Clé InChI

OZWLSESCMVQRNI-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)F

SMILES canonique

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)F

Autres numéros CAS

84882-86-0

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.